molecular formula C12H22N2O4 B3029763 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate CAS No. 778646-95-0

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate

Cat. No.: B3029763
CAS No.: 778646-95-0
M. Wt: 258.31
InChI Key: PVCVXOYIRODFJD-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.32 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl and methyl groups attached to a piperidine ring, which also contains amino and dicarboxylate functionalities.

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, it is recommended to be stored in a dark place, sealed, and at a temperature between 2-8°C .

Preparation Methods

The synthesis of 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 2-methylpiperidine-1,2-dicarboxylate with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, forming substituted products. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-tert-Butyl 2-methyl 4-aminopiperidine-1-carboxylate: This compound lacks one of the carboxylate groups, which may affect its reactivity and applications.

    1-tert-Butyl 2-methyl 4-aminopiperidine:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-aminopiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCVXOYIRODFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662241
Record name 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778646-95-0
Record name 1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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